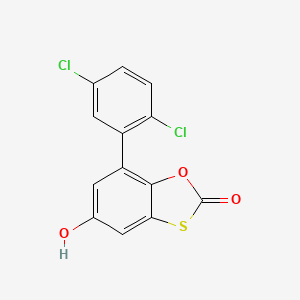

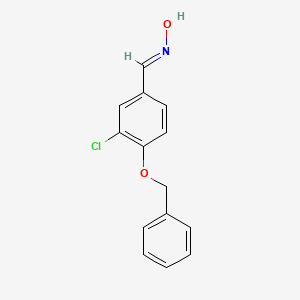

![molecular formula C21H13Br2Cl2NO3 B5544629 2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzoylamino compounds involves multistep chemical reactions, starting from basic precursors to more complex structures. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate, a compound with structural similarities, is achieved through the conversion of hippuric acid into a more reactive form, followed by hydrolysis with hydrochloric acid in methanol (Bratušek, Hvala, & Stanovnik, 1998). Such methodologies highlight the complex nature of synthesizing benzoylamino derivatives.

Molecular Structure Analysis

The molecular structure of benzoylamino compounds is characterized by the presence of the benzoylamino group attached to various core structures, influencing the compound's overall reactivity and properties. X-ray crystallography studies on related compounds, such as diisopropyl [(benzoylamino)(phenyl)methyl]phosphonate, provide insights into the dihedral angles and intermolecular hydrogen bonding, crucial for understanding the compound's three-dimensional conformation and chemical behavior (Fang, Fang, Xu, Yu, & Zhao, 2009).

Chemical Reactions and Properties

Benzoylamino compounds undergo various chemical reactions, forming heterocyclic systems and demonstrating reactivity towards hydrazines and other nucleophiles. These reactions are pivotal for synthesizing polysubstituted heterocyclic systems, illustrating the compound's utility in forming complex molecular structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Physical Properties Analysis

The physical properties of benzoylamino compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. Studies on similar compounds provide insights into how the arrangement of functional groups affects these properties. For instance, the crystal and molecular structure analysis of methyl 2-(benzoylamino)-3-(diethoxyphosphoryl)-3-(4-methoxyphenyl)propionate demonstrates the impact of diastereomers on the compound's physical state (Preußler, Kellner, & Sieler, 1991).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and chemical compatibility, of "2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate" can be inferred from related benzoylamino compounds. For example, the reactions of methyl 2-benzoylamino-2-oxobutanoate with aromatic amines leading to cyclization products highlight the compound's potential for engaging in complex chemical transformations (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).

Scientific Research Applications

Synthesis and Transformation

Research has demonstrated the versatility of benzoylamino compounds in the synthesis of various heterocyclic systems and derivatives. For instance, methyl 2-benzoylamino-3-oxobutanoate has been used as a precursor in the synthesis of pyrazolones and their derivatives, showcasing the compound's utility in creating novel organic molecules (Urška Bratušek et al., 1998). Additionally, studies have detailed the synthesis of liquid crystalline compounds and the exploration of their mesomorphic properties, highlighting the compound's role in the development of materials with potential applications in displays and optical devices (B. T. Thaker et al., 2012).

Chemical Reactions and Properties

Research into the reactivity and properties of benzoylamino derivatives has led to the discovery of novel reaction pathways and the development of new synthetic methodologies. For example, the diastereoselective synthesis of complex heterocyclic systems from methyl (E)-2-(benzoylamino)-3-cyanoprop-2-enoate demonstrates the compound's utility in constructing biologically relevant structures (Uroš Uršič et al., 2009). Additionally, the synthesis and study of ammonium 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates reveal insights into the structure-activity relationships of these compounds, with implications for the development of anti-inflammatory and anti-platelet agents (S. Krivokolysko et al., 2001).

Applications in Bioactive Compound Synthesis

The exploration of 2-benzoylaminobenzoic esters and their analogues has yielded compounds with significant anti-platelet aggregation and anti-inflammatory properties. This research highlights the potential of benzoylamino derivatives in the development of new therapeutic agents, offering insights into their mechanism of action and the structure-activity relationships governing their bioactivity (P. Hsieh et al., 2007).

properties

IUPAC Name |

[2-(benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Br2Cl2NO3/c22-14-8-13(11-26-20(27)12-4-2-1-3-5-12)19(17(23)9-14)29-21(28)16-7-6-15(24)10-18(16)25/h1-10H,11H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKLVBZLKPLIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br2Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)